molecular formula C9H15Cl2N3O B6197484 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride CAS No. 2680542-38-3

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride

Cat. No.: B6197484
CAS No.: 2680542-38-3
M. Wt: 252.14 g/mol
InChI Key: CESHLJBAIZGOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring, along with an aminoethyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Aminoethylation: The aminoethyl side chain is introduced via a nucleophilic substitution reaction, where an aminoethyl group is attached to the pyrimidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
  • 2,2′-Oxydiethylamine dihydrochloride

Uniqueness

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride involves the reaction of 2-cyclopropyl-4,6-dihydroxypyrimidine with 2-chloroethylamine hydrochloride in the presence of a base to form the desired product. The product is then isolated and purified as the dihydrochloride salt.", "Starting Materials": [ "2-cyclopropyl-4,6-dihydroxypyrimidine", "2-chloroethylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-cyclopropyl-4,6-dihydroxypyrimidine in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 2-chloroethylamine hydrochloride to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a suitable solvent (e.g. water) and add a stoichiometric amount of hydrochloric acid to form the dihydrochloride salt.", "Step 8: Isolate and purify the dihydrochloride salt by recrystallization or other suitable methods." ] }

CAS No.

2680542-38-3

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

4-(2-aminoethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c10-4-3-7-5-8(13)12-9(11-7)6-1-2-6;;/h5-6H,1-4,10H2,(H,11,12,13);2*1H

InChI Key

CESHLJBAIZGOGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CCN.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.